- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Cas no 1643-15-8 (2-(3-methylphenoxy)acetic acid)
1643-15-8 structure
2-(3-methylphenoxy)acetic acid Properties
Names and Identifiers
-
- 2-(m-Tolyloxy)acetic acid
- 3-Methylphenoxyacetic acid
- 2-(3-Methylphenoxy)acetic acid
- (3-Methylphenoxy)acetic acid
- EINECS 216-698-7
- m-Methylphenoxyacetic acid
- m-Tolylaetherglykolsaeure
- m-tolyloxy-acetic acid
- m-Tolyloxy-essigsaeure
- O-m-Tolyl-glykolsaeure
- AKOS BC-2694
- 2-(m-Tolyloxy)
- ASISCHEM B51635
- m-Toloxyacetic acid
- M-CRESOXYACETIC ACID
- M-METHYLPHENOXYACETIC
- (m-tolyloxy)-aceticaci
- Acetic acid, (m-tolyloxy)-
- 206
- AKOS BBB
- AKOS BBB/206
- Acetic acid, (3-methylphenoxy)-
- VZECTCSEONQIPP-UHFFFAOYSA-N
- 3-tolyloxyacetic acid
- 2-(3-methylphenoxy)-Acetic acid
- 2-(m-Tolyloxy)aceticacid
- CHEMBL3247406
- 3-methylphenoxy acetic acid
- NSC 35913
- NSC35913
- SY008342
- DTXSID4075110
- BB 0217917
- ?3-METHYLPHENOXYACETIC ACID
- FT-0604990
- Z56899056
- SCHEMBL654293
- 1643-15-8
- 3-METHYLPHENOXYACETICACID
- AKOS000283440
- 4-06-00-02051 (Beilstein Handbook Reference)
- BS-11772
- Acetic acid, 2-(3-methylphenoxy)-
- CS-W017867
- F1625-0074
- NS00025373
- F16054
- NSC-35913
- EN300-00017
- MFCD00014358
- BRN 2047572
- m-CRESOXYACETIC ACID
- BBL007979
- DB-043587
- 2-(3-methylphenoxy)acetic acid
- ALBB-000801
- m-Tolyloxy-acetic acid
- STK411995
- +Expand
-
- MFCD00014358
- VZECTCSEONQIPP-UHFFFAOYSA-N
- 1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- O(C([H])([H])C(=O)O[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
- 2047572
Computed Properties
- 166.06300
- 1
- 3
- 3
- 166.062994
- 12
- 156
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- nothing
- 0
- 46.5
Experimental Properties
- 1.45840
- 46.53000
- Soluble in water. 4810 mg/L at 25°C
- 300℃at760mmHg
- 102-103 °C
- 0.0±0.7 mmHg at 25°C
- 121.4±14.4 °C
- Solids.
- Not determined
- 1.2±0.1 g/cm3
2-(3-methylphenoxy)acetic acid Price
2-(3-methylphenoxy)acetic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Acetonitrile , Water ; overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Reference
2-(3-methylphenoxy)acetic acid Raw materials
2-(3-methylphenoxy)acetic acid Preparation Products
2-(3-methylphenoxy)acetic acid Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:1643-15-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1643-15-8)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:1643-15-8)
XU NV SHI
15221998634
1986399151@qq.com
2-(3-methylphenoxy)acetic acid Related Literature
-
1. Viridin. Part IV. Total synthesis of a tetracyclic C16 degradation productJ. S. Moffatt J. Chem. Soc. C 1966 734
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1643-15-8)2-(3-methylphenoxy)acetic acid
99%/99%
25g/100g
206.0/609.0